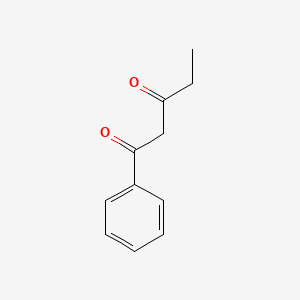
1-Phenylpentan-1,3-dion
Übersicht
Beschreibung
1-Phenylpentane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a diketone, meaning it contains two ketone functional groups
Wissenschaftliche Forschungsanwendungen
1-Phenylpentane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known that this compound is a product of the enzyme 2-(2-phenylethyl)chromone precursor synthase (pecps) .
Mode of Action
1-Phenylpentane-1,3-dione is produced by PECPS using 4-hydroxyphenylpropionyl-CoA, malonyl-CoA, and benzoyl-CoA as substrates . The compound is a diarylpentanoid, which corresponds to the precursor of the 2-(2-phenylethyl)chromones (PECs) scaffold .
Biochemical Pathways
The biosynthesis of 1-Phenylpentane-1,3-dione is part of the larger biosynthetic pathway of 2-(2-phenylethyl)chromones (PECs), the main fragrances in agarwood . The key enzyme in this pathway, PECPS, generates the common precursor of PECs .
Result of Action
It’s known that this compound is a precursor in the biosynthesis of 2-(2-phenylethyl)chromones (pecs), which are the main fragrances in agarwood .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1-pentyn-3-one with water in the presence of (triphenylphosphine)gold(I) chloride and silver trifluoromethanesulfonate in methanol at 25°C for 12 hours . The product is then purified by column chromatography, yielding 1-phenylpentane-1,3-dione as an oily liquid with a high yield of 96%.
Industrial Production Methods: While specific industrial production methods for 1-phenylpentane-1,3-dione are not extensively documented, the synthesis typically involves scalable reactions using readily available starting materials and catalysts. The use of gold and silver catalysts, as mentioned above, is a notable method due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpentane-1,3-dione can be compared with other diketones and phenyl-substituted compounds:
Similar Compounds: 1-Phenyl-1,4-pentanedione, 2,4-dimethyl-1-phenylpentane-1,3-dione, and benzil.
Uniqueness: The presence of both phenyl and diketone groups in 1-Phenylpentane-1,3-dione gives it unique reactivity and chelating properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-phenylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMBTKMOVMBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201460 | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-64-6 | |
| Record name | 1-Phenyl-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONYL ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key chemical reactions involving 1-phenylpentane-1,3-dione derivatives?
A1: Research demonstrates that derivatives of 1-phenylpentane-1,3-dione can undergo interesting photochemical reactions. For instance, when 2,4-dimethyl-1-phenylpentane-1,3-dione (a derivative) is exposed to light in the presence of oxygen, it yields 2,2,4-trimethyl-5-phenylfuran-3(2H)-one and 6-hydroxy-3,3,5-trimethyl-6-phenyl-1,2-dioxan-4-one. This reaction proceeds via the interaction of a type II biradical intermediate with oxygen.
Q2: Are there any notable natural sources of 1-phenylpentane-1,3-dione derivatives?
A2: Yes, 4-methyl-1-phenylpentane-1,3-dione has been identified in the essential oil of the plant Lophomyrtus bullata alongside other related compounds like bullatenone and 2-isopropylchromone. This finding suggests potential natural product applications for this class of compounds.
Q3: Can you describe a synthetic route for preparing specific stereoisomers of 1-phenylpentane-1,3-dione derivatives?
A3: The synthesis of geometric isomers of 2-(tert-butyl)-4-phenyloxetane, which are derivatives of 1-phenylpentane-1,3-dione, has been achieved. The process begins with commercially available 4,4-dimethyl-1-phenylpentane-1,3-dione and involves reduction with NaBH4 to yield a mixture of diastereomeric syn and anti diols. These diols are then selectively cyclized to form the respective oxetane isomers. This method provides a route to access specific stereoisomers for further investigation.
Q4: What analytical techniques are used to characterize these compounds?
A4: Various spectroscopic techniques are employed for the characterization of 1-phenylpentane-1,3-dione derivatives. These include but are not limited to NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques allow researchers to determine the structure, purity, and other important characteristics of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
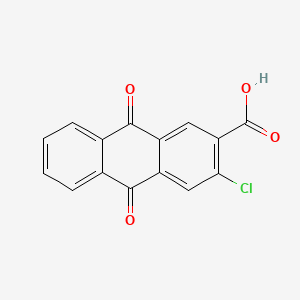
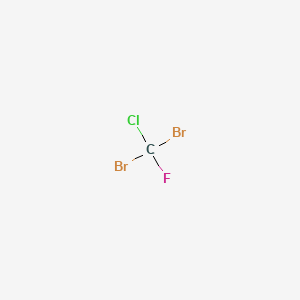


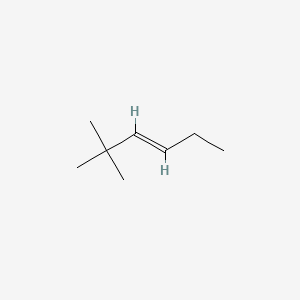
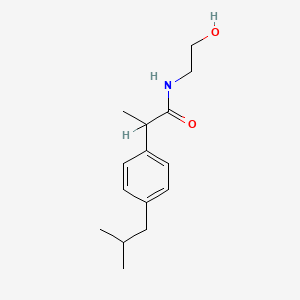
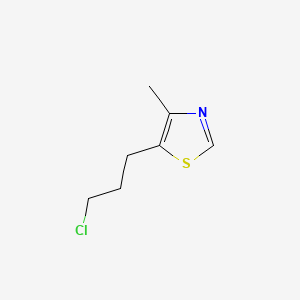
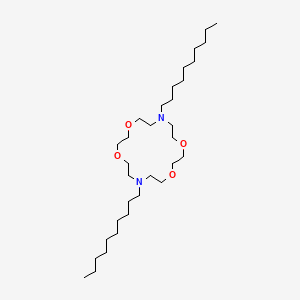
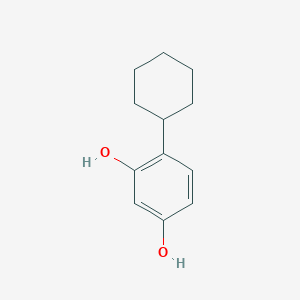
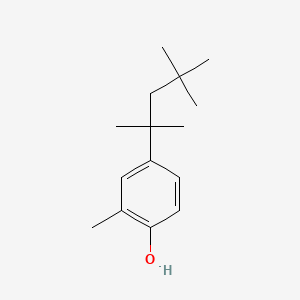
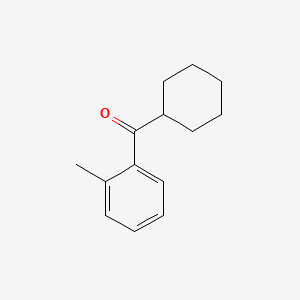
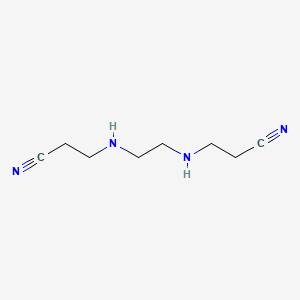
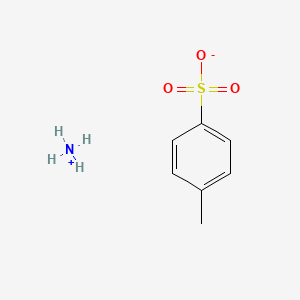
![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)
